3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide
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Overview
Description
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core structure. This compound is characterized by the presence of a chloro group, dimethylphenyl group, and a quinoline derivative. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the benzamide moiety. Key steps include:
Formation of the Quinoline Derivative: This involves the reaction of 2-hydroxy-6-methoxyquinoline with appropriate reagents to introduce the necessary functional groups.
Coupling Reaction: The quinoline derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents at the chloro position.
Scientific Research Applications
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone
- 2-chloro-5-methoxy-1,3-dinitrobenzene
Uniqueness
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is unique due to its combination of a chloro group, dimethylphenyl group, and a quinoline derivative. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the quinoline moiety may enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-7-8-17(2)24(11-16)29(26(31)18-5-4-6-21(27)13-18)15-20-12-19-14-22(32-3)9-10-23(19)28-25(20)30/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHCWWQTQQCCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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